1-(2-chloroethyl)-1H-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in several papers. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo [2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation with hydrogen over palladium.
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2-chloroethyl)pyrrolidine hydrochloride has been investigated using techniques such as X-ray single crystal diffraction and semiempirical calculations.
Chemical Reactions Analysis
The reactivity of 1-(2-chloroethyl)pyrrolidine hydrochloride and related compounds has been a subject of interest. The study of trans-bis [2-(2-chloroethyl)pyridine]palladium chloride revealed insights into elimination reactions and the influence of complexation on reaction rates.
Physical And Chemical Properties Analysis
1-(2-Chloroethyl)pyrrolidine hydrochloride is a solid, off-white substance . Its melting point ranges from 171 to 175 °C .
Scientific Research Applications
-
Application in Pyrotechnics
- Summary : The strontium and barium salts of 1-(2-chloroethyl)-5-nitriminotetrazole, trans-[diaqua-bis{1-(2-chloroethyl)-5-nitriminotetrazolato-κ2N4,O5} copper(ii)] dihydrate, copper(ii) 1-(2-chloroethyl)-5-nitrimino tetrazolate and trans-[diammine-bis{1-(2-chloroethyl)-5-nitrimino tetrazolate-κ2N4,O1}copper(ii) were synthesized and characterized .
- Methods : Their sensitivities towards shock, friction, and electric discharge and the solubility in H2O at ambient temperature were determined .
- Results : All salts were tested with regard to their color performance .
-
Application in Drug and Gene Delivery
- Summary : Cyclic polymers were first explored in the construction of drug and gene carriers .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction in which this compound is being used .
- Results : The outcomes obtained would also depend on the specific reaction .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloroethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSIYQGXRKNEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405706 | |
Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-1H-1,2,4-triazole | |
CAS RN |
3236-66-6 | |
Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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